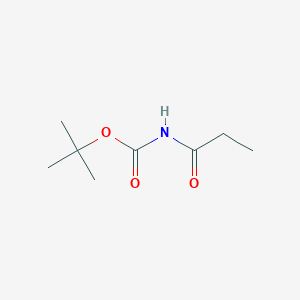

Tert-butyl propionylcarbamate

Overview

Description

Tert-butyl propionylcarbamate is an organic compound with the molecular formula C8H15NO3 It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a propionyl group attached to the carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl propionylcarbamate can be synthesized through the reaction of tert-butyl carbamate with propionyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

tert-butyl carbamate+propionyl chloride→tert-butyl propionylcarbamate+HCl

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method offers advantages such as improved reaction control, higher yields, and reduced production costs. The use of flow microreactors allows for efficient mixing and heat transfer, making the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl propionylcarbamate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form propionic acid and tert-butyl carbamate.

Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound to form corresponding carbamates with higher oxidation states.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different carbamate derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Oxidation: Hydrogen peroxide, other oxidizing agents.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

Hydrolysis: Propionic acid, tert-butyl carbamate.

Oxidation: Oxidized carbamate derivatives.

Substitution: Various substituted carbamates.

Scientific Research Applications

Tert-butyl propionylcarbamate has several scientific research applications, including:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring carbamate protection.

Material Science: It is used in the development of polymers and other materials with specific properties.

Biological Studies: It is employed in studies investigating the biological activity of carbamate derivatives and their potential therapeutic applications.

Mechanism of Action

The mechanism of action of tert-butyl propionylcarbamate involves its interaction with various molecular targets. In biological systems, carbamates can inhibit enzymes by forming stable carbamoyl-enzyme complexes. This inhibition can affect metabolic pathways and cellular processes. The specific molecular targets and pathways involved depend on the structure of the carbamate and the biological context in which it is used .

Comparison with Similar Compounds

Tert-butyl carbamate: A simpler carbamate with similar protective properties.

Propionyl carbamate: Lacks the tert-butyl group but shares the propionyl moiety.

N-propionylcarbamic acid tert-butyl ester: Another name for tert-butyl propionylcarbamate.

Uniqueness: this compound is unique due to the presence of both the tert-butyl and propionyl groups, which confer specific steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications .

Biological Activity

Tert-butyl propionylcarbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Synthesis

This compound can be synthesized through various methods, including the reaction of tert-butyl isocyanate with propionic acid derivatives. The synthesis typically involves the use of coupling reagents to facilitate the formation of the carbamate bond. The resulting compound is characterized using spectroscopic techniques such as NMR and mass spectrometry to confirm its structure.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential therapeutic applications. Below are key findings related to its biological effects:

- Anti-inflammatory Properties : A study on related carbamate derivatives showed that some exhibited significant anti-inflammatory activity, comparable to standard drugs like indomethacin. The percentage inhibition values ranged from 39% to 54% in carrageenan-induced rat paw edema models .

- Metabolic Stability : Research indicates that compounds containing tert-butyl groups often face challenges regarding metabolic stability. Modifications to the tert-butyl structure can enhance stability and bioavailability, which is crucial for drug development .

- Cytotoxic Effects : In vitro studies have demonstrated that certain derivatives of this compound exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound and its derivatives:

-

Case Study on Anti-inflammatory Activity :

- Objective : To assess the anti-inflammatory effects of this compound derivatives.

- Method : Carrageenan-induced paw edema model in rats.

- Results : Compounds showed significant inhibition of edema, with some achieving over 50% reduction compared to control groups. This suggests a promising avenue for treating inflammatory conditions.

-

Metabolic Stability Assessment :

- Objective : To evaluate the metabolic stability of this compound compared to other analogs.

- Method : In vitro liver microsome assays.

- Results : The compound exhibited a half-life increase when modified from a standard tert-butyl structure, indicating improved metabolic stability and potential for higher bioavailability .

- Cytotoxicity Evaluation :

Properties

IUPAC Name |

tert-butyl N-propanoylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-5-6(10)9-7(11)12-8(2,3)4/h5H2,1-4H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGHOITZVRRVCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201265776 | |

| Record name | 1,1-Dimethylethyl N-(1-oxopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120157-99-5 | |

| Record name | 1,1-Dimethylethyl N-(1-oxopropyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120157-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-(1-oxopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.